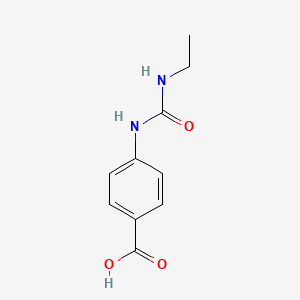

4-(3-Ethylureido)benzoic acid

Beschreibung

4-(3-Ethylureido)benzoic acid is a benzoic acid derivative featuring a urea moiety substituted with an ethyl group at the 4-position of the aromatic ring. Structurally, it consists of a benzoic acid backbone linked to a urea group (-NH-C(=O)-NH-) where one nitrogen is bonded to an ethyl substituent. Urea derivatives are known for their hydrogen-bonding capabilities, which influence crystallization behavior and biological activity .

Eigenschaften

IUPAC Name |

4-(ethylcarbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-11-10(15)12-8-5-3-7(4-6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDANSYLTARWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352443 | |

| Record name | 4-(ethylcarbamoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23754-41-8 | |

| Record name | 4-(ethylcarbamoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylureido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with ethyl isocyanate. The reaction proceeds under mild conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Ethylureido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(3-Ethylureido)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Ethylureido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-(3-(4-Cyanophenyl)ureido)benzoic Acid

- Structural Difference: The urea group is substituted with a 4-cyanophenyl group instead of ethyl.

- Synthesis: Prepared via reaction of 4-aminobenzoic acid with 4-cyanophenyl isocyanate in THF with DIPEA as a base, followed by heating at 55°C .

- Polarity and Solubility: The cyano group (-CN) increases polarity compared to the ethyl group, likely enhancing solubility in polar solvents like DMF or DMSO.

- Applications : Used as a synthetic precursor for cystobactamid derivatives, highlighting its role in antibiotic research .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Difference: Features a propenoic acid chain and dihydroxy groups instead of a urea-ethyl substituent.

- Properties : Yellow crystalline solid with applications in pharmacology, food, and cosmetics due to antioxidant properties .

- Functional Contrast : While 4-(3-Ethylureido)benzoic acid’s urea group enables hydrogen bonding, caffeic acid’s catechol moiety facilitates radical scavenging.

General Ureido Benzoic Acid Derivatives

- Substituent Impact: Ethyl Group: Enhances lipophilicity (higher logP), favoring membrane permeability in drug design. Aromatic/Electron-Withdrawing Groups (e.g., 4-cyanophenyl): Increase crystallinity and thermal stability due to π-π stacking and dipole interactions.

Table 1: Key Comparative Data

Research Findings and Methodological Insights

- Crystallography Tools : Compounds like this compound are often characterized using SHELX and WinGX for structure refinement . The urea group’s hydrogen-bonding patterns can be visualized via ORTEP-3, aiding in understanding molecular packing .

- Synthetic Trends: Urea derivatives are synthesized via isocyanate-amine coupling, as demonstrated for 4-(3-(4-Cyanophenyl)ureido)benzoic acid . Ethyl-substituted variants may exhibit simpler purification due to lower polarity.

- Biological Relevance: While caffeic acid is bioactive as an antioxidant, urea derivatives are explored for targeted interactions (e.g., enzyme inhibition) due to their hydrogen-bond donor/acceptor capacity.

Biologische Aktivität

4-(3-Ethylureido)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylureido group, which may influence its interactions with biological systems. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is structurally defined by a benzoic acid core with an ethylureido substituent. Its molecular formula is , and it holds a CAS number of 23754-41-8. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that compounds with similar structures can modulate enzyme activities and cellular pathways.

- Enzyme Inhibition : The ethylureido group may facilitate binding to active sites on enzymes, potentially inhibiting their function. This could affect metabolic pathways critical for cell survival and proliferation.

- Cellular Uptake : The presence of the ureido group may enhance the compound's solubility and permeability across cellular membranes, increasing its bioavailability.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation.

- Antiproliferative Effects : Some derivatives of benzoic acid have shown potential in inhibiting cancer cell growth. In vitro studies are needed to evaluate the specific antiproliferative effects of this compound against various cancer cell lines.

- Anti-inflammatory Properties : Compounds in this class have been explored for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of benzoic acid derivatives, providing insights into the potential effects of this compound:

- In Vitro Studies : A study focusing on benzoic acid derivatives found that certain compounds could enhance proteasome activity and promote autophagy in human fibroblasts, suggesting a mechanism for anti-aging effects and cellular health maintenance .

- Antimicrobial Tests : Research comparing various benzoic acid derivatives revealed that some exhibited strong antibacterial activity against Gram-positive bacteria. While specific data on this compound is limited, its structural similarities suggest potential efficacy.

- Pharmacological Applications : A patent review highlighted the utility of similar compounds in treating respiratory diseases through phosphodiesterase inhibition, indicating a possible therapeutic pathway for this compound in respiratory conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other benzoic acid derivatives:

| Compound Name | Antimicrobial Activity | Antiproliferative Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially present | Needs further study | Enzyme inhibition |

| 3-Chloro-4-methoxybenzoic acid | Strong | Moderate | Proteasome activation |

| 4-Methylthiobenzoic acid | Moderate | Strong | Antioxidant properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.